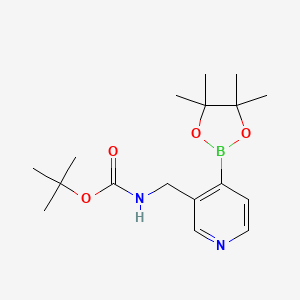

Boc-3-(Aminomethyl)pyridine-4-boronic acid pinacol ester

Description

Boc-3-(Aminomethyl)pyridine-4-boronic acid pinacol ester is a boronic ester derivative featuring a tert-butoxycarbonyl (Boc)-protected aminomethyl group at the 3-position of a pyridine ring and a boronic acid pinacol ester moiety at the 4-position. This compound is widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in drug discovery and materials science . The Boc group enhances stability and solubility in organic solvents, making it suitable for diverse synthetic applications.

Properties

IUPAC Name |

tert-butyl N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BN2O4/c1-15(2,3)22-14(21)20-11-12-10-19-9-8-13(12)18-23-16(4,5)17(6,7)24-18/h8-10H,11H2,1-7H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNJAORDUGNFOAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2)CNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-3-(Aminomethyl)pyridine-4-boronic acid pinacol ester typically involves the reaction of 3-(Aminomethyl)pyridine with boronic acid derivatives under controlled conditions. One common method involves the use of pinacol as a protecting group for the boronic acid, which helps in stabilizing the compound during the reaction process .

Industrial Production Methods

Industrial production of this compound often employs large-scale Suzuki-Miyaura coupling reactions, which are known for their efficiency and high yield . The reaction conditions are optimized to ensure the purity and stability of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

Boc-3-(Aminomethyl)pyridine-4-boronic acid pinacol ester undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups attached to the boronic ester.

Substitution: It can participate in substitution reactions, where the boronic ester group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Scientific Applications of Boc-3-(Aminomethyl)pyridine-4-boronic acid pinacol ester

This compound is a boronic ester derivative with diverse applications in scientific research. This compound is particularly useful in organic synthesis due to its unique functional groups, offering distinct reactivity and stability compared to other boronic esters. It is widely employed as a building block for synthesizing complex organic molecules, pharmaceuticals, polymers, and advanced materials.

Applications in Chemistry

This compound serves as a crucial building block in the synthesis of complex organic molecules. It is utilized in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. These reactions are known for their efficiency and high yield, making them ideal for industrial production. The compound's applications include:

- Synthesis of Pharmaceuticals: It is used to create drug candidates and therapeutic agents.

- Production of Polymers: It is used as a building block in the synthesis of polymers.

- Creation of Advanced Materials: Due to its unique chemical properties, it is used in the production of nanomaterials.

Applications in Medicine

In medicine, this compound is used in the synthesis of boron-based drugs that target specific biological pathways, presenting new therapeutic interventions. The applications of the compound in medicine include:

- Enzyme Inhibition: The compound can form stable complexes with biological molecules, making it valuable in designing enzyme inhibitors and bioactive compounds. It is particularly effective in targeting enzymes involved in metabolic pathways.

- Drug Synthesis: It plays a role in synthesizing drug candidates. Research indicates that the compound effectively inhibits specific enzymes by forming stable complexes, potentially leading to therapeutic applications against diseases involving enzyme dysregulation.

Applications in Industry

This compound is also used in the production of advanced materials:

- Polymers and Nanomaterials: Its unique chemical properties make it suitable for creating polymers and nanomaterials.

- Fine Chemicals: It is utilized in the production of fine chemicals.

Case Studies and Research Findings

Recent studies emphasize the compound's versatile applications in organic synthesis and medicinal chemistry. Key findings include:

- Enzyme Interaction Studies: Research demonstrates that the compound inhibits specific enzymes by forming stable complexes, suggesting therapeutic applications for diseases involving enzyme dysregulation.

- Pharmacological Studies: Investigations into pharmacokinetic properties reveal that the compound's hydrolysis under physiological conditions affects its bioavailability and therapeutic efficacy.

Synthesis and Production

Mechanism of Action

The mechanism of action of Boc-3-(Aminomethyl)pyridine-4-boronic acid pinacol ester involves its ability to form stable complexes with various biological molecules. The boronic ester group can interact with diols and other functional groups, making it a valuable tool in the design of enzyme inhibitors and other bioactive compounds . The molecular targets and pathways involved depend on the specific application and the nature of the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Variations

Boc-4-Aminopyridine-3-boronic Acid Pinacol Ester

- Structural Difference: The Boc group is attached to the 4-amino position of pyridine-3-boronic acid pinacol ester, whereas the target compound has the Boc-protected aminomethyl group at the 3-position of pyridine-4-boronic acid.

- Impact : The positional isomerism alters electronic effects; the 4-boronic ester in the target compound may enhance reactivity in meta-substituted cross-coupling reactions compared to the para-substituted analog .

2-Aminopyridine-5-boronic Acid Pinacol Ester

- Structural Difference: Lacks the Boc protection and aminomethyl group, featuring a free amino group at the 2-position.

- Impact: The unprotected amino group may lead to undesired side reactions (e.g., oxidation or nucleophilic attack), requiring additional handling precautions. The target compound’s Boc group improves stability and reduces reactivity at the amino site .

Pyridine-4-boronic Acid Pinacol Ester

- Structural Difference: Lacks both the Boc and aminomethyl groups.

- Impact: Simpler structure but reduced functionality; the absence of the Boc-aminomethyl group limits its utility in applications requiring directed functionalization (e.g., peptide coupling or targeted drug delivery) .

Physicochemical Properties

Solubility

- Target Compound : The Boc group increases solubility in less polar solvents (e.g., chloroform, THF) compared to parent boronic acids. Similar Boc-protected analogs show solubility >50 mg/mL in chloroform .

- Comparison: 2-Aminopyridine-5-boronic Acid Pinacol Ester: Lower solubility in hydrocarbons due to polar amino group . Pyridine-4-boronic Acid Pinacol Ester: Moderate solubility in ketones and ethers but poor in hydrocarbons .

Stability

- The Boc group reduces susceptibility to hydrolysis compared to unprotected amines .

- Comparison: Unprotected Aminomethyl Analogs: Prone to oxidation and hydrolysis, requiring inert storage conditions . Chlorinated Derivatives (e.g., 2-Boc-amino-3-chloro-pyridine-5-boronic Acid Pinacol Ester): Higher thermal stability due to electron-withdrawing chloro substituents .

Reactivity in Cross-Coupling Reactions

- Target Compound: Exhibits moderate reactivity in Suzuki-Miyaura couplings due to steric hindrance from the Boc-aminomethyl group. Typical yields range from 70–85% with aryl halides .

- Comparison: Boc-4-Aminopyridine-3-boronic Acid Pinacol Ester: Higher reactivity in ortho-substituted couplings due to reduced steric effects . Pyridine-3-boronic Acid Pinacol Ester: Faster reaction kinetics (yields >90%) owing to unhindered boron accessibility .

Biological Activity

Boc-3-(Aminomethyl)pyridine-4-boronic acid pinacol ester is a specialized boronic ester derivative that has gained prominence in organic synthesis, particularly in medicinal chemistry and agrochemical applications. This compound features a tert-butoxycarbonyl (Boc) protective group on the amino functionality, which enhances its stability and reactivity. Its molecular formula is .

The synthesis of this compound typically involves the reaction of 3-(aminomethyl)pyridine with boronic acid derivatives under controlled conditions. A common method includes the use of pinacol as a protecting group for the boronic acid, stabilizing the compound during reactions .

Key Reactions

- Suzuki-Miyaura Coupling : This reaction is crucial for forming biaryl compounds, which are valuable intermediates in pharmaceutical synthesis.

- Hydrolysis : The compound's hydrolysis behavior under physiological conditions influences its pharmacokinetics and bioavailability .

Biological Activity

This compound exhibits significant biological activity primarily through its role as an enzyme inhibitor. Its ability to form stable complexes with biological targets makes it a candidate for drug design, particularly in targeting specific enzymes involved in metabolic pathways .

The mechanism of action involves the interaction of the boronic ester group with diols and other functional groups in biological molecules, facilitating the design of enzyme inhibitors and other bioactive compounds. This interaction is critical in modulating biological functions and pathways .

Case Studies and Research Findings

- Enzyme Inhibition : Research has shown that compounds similar to this compound can inhibit proteasome enzymatic function. For instance, bortezomib, a dipeptide boronic acid, was reported to have potent inhibitory activity against proteasomes, leading to its approval as a cancer treatment .

- Selectivity Studies : A study exploring subsite selectivity within Plasmodium vivax demonstrated that derivatives of boronic acids can be tailored to enhance selectivity towards specific biological targets .

- Anticancer Activity : Boronic acids have been recognized for their anticancer properties, with several derivatives undergoing clinical evaluation for their efficacy against various cancer types .

Comparative Analysis

| Compound Name | Structure | Biological Activity | Applications |

|---|---|---|---|

| This compound | Structure | Enzyme inhibition | Drug design |

| Bortezomib | Structure | Proteasome inhibition | Cancer treatment |

| Vaborbactam | Structure | β-lactamase inhibition | Antibiotic resistance |

Q & A

Basic Research Questions

Q. What are the key structural features and storage recommendations for Boc-3-(Aminomethyl)pyridine-4-boronic acid pinacol ester?

- Answer : The compound contains a pyridine ring with a Boc-protected aminomethyl group and a boronic ester moiety (pinacol ester). Key structural identifiers include the molecular formula (MW: 309.21 g/mol) and CAS No. 286961-14-6 . Storage recommendations specify refrigeration (0–6°C) in sealed, dry containers to prevent hydrolysis of the boronic ester .

Q. What synthetic methodologies commonly employ this compound in cross-coupling reactions?

- Answer : It is widely used in Suzuki-Miyaura cross-couplings for biaryl synthesis. Typical conditions involve palladium catalysts (e.g., ), bases (e.g., ), and solvents like 1,2-dimethoxyethane or dioxane/water mixtures. Yields range from 69–94% under optimized protocols .

Q. How should researchers handle Boc deprotection when using this compound in multi-step syntheses?

- Answer : Boc deprotection is achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature for 1 hour, followed by neutralization and purification. This preserves the boronic ester functionality for subsequent coupling steps .

Q. What are the solubility characteristics of this compound, and how do they impact experimental design?

- Answer : The compound has moderate solubility in polar aprotic solvents (e.g., DMSO, THF) and low solubility in water (). Pre-dissolving in DMSO is recommended for aqueous-phase reactions to avoid precipitation .

Advanced Research Questions

Q. How can researchers analyze the reaction kinetics and oxidative stability of the boronic ester moiety under aqueous conditions?

- Answer : UV-Vis spectroscopy (monitoring at 290 nm) can track boronic ester stability in aqueous buffers. For example, reaction with induces a shift to 405 nm due to oxidative deboronation, enabling kinetic analysis of degradation rates .

Q. What alternative strategies exist for introducing the boronic ester group into similar pyridine derivatives beyond traditional cross-coupling?

- Answer : Photoinduced decarboxylative borylation offers a metal-free approach. Activated carboxylic acids (e.g., N-hydroxyphthalimide esters) react with diboron reagents under visible light, generating boryl radicals for boronic ester formation. This method tolerates tertiary and sterically hindered substrates .

Q. What experimental approaches mitigate undesired protodeboronation during catalytic processes involving this compound?

- Answer : Protodeboronation can be suppressed by:

- Using radical inhibitors (e.g., BHT) to terminate chain reactions.

- Optimizing pH (neutral to slightly basic conditions).

- Employing non-aqueous solvents (e.g., THF) to minimize hydrolysis .

Q. How can reaction parameters be optimized in palladium-catalyzed cross-couplings using this boronic ester?

- Answer : Key optimizations include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.